molecular formula C25H25N3O B1192831 GSK-354

GSK-354

Cat. No.: B1192831
M. Wt: 383.495
InChI Key: JQPWKVGXPWCDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Synonyms

GSK-354, also known as GSK690, is a small molecule inhibitor with a well-defined chemical structure. Its systematic IUPAC name is (R)-4-[5-(Pyrrolidin-3-ylmethoxy)-2-p-tolyl-pyridin-3-yl]-benzonitrile . Common synonyms include:

  • (R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile
  • 4-(2-(4-Methylphenyl)-5-((3R)-3-pyrrolidinylmethoxy)-3-pyridinyl)benzonitrile
  • GSK 354
  • GSK-690.

The compound is frequently referenced in pharmacological studies as a reversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A).

Molecular Formula and Weight

This compound has the molecular formula C₂₄H₂₃N₃O , with a calculated molecular weight of 369.468 g/mol . Elemental composition is as follows:

Element Percentage Composition
Carbon (C) 78.02%
Hydrogen (H) 6.27%
Nitrogen (N) 11.37%
Oxygen (O) 4.33%

The compound’s exact mass is 369.18 g/mol , confirmed by high-resolution mass spectrometry.

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this compound is limited, structural insights can be inferred from closely related analogs. For instance, the crystal structure of LSD1 in complex with a similar compound, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile (PDB ID: 5YJB), reveals key binding interactions. This compound differs by substituting the piperidine ring with a pyrrolidine group, but its three-dimensional conformation is expected to align with the following features:

Key Structural Features:

  • Central Pyridine Core : Serves as a scaffold, with substituents at the 2-, 3-, and 5-positions.
  • Pyrrolidin-3-ylmethoxy Group : Extends into a negatively charged pocket formed by residues Asp555 and Asn540 in LSD1.
  • 4-Cyanophenyl Group : Occupies a hydrophobic pocket near Lys661, forming a hydrogen bond with the side-chain nitrogen.
  • 4-Methylphenyl Group : Resides in a hydrophobic cavity formed by Val333, Phe538, and Trp695.
Table 1: Predicted Binding Interactions of this compound with LSD1
Structural Component Interacting Residues Interaction Type
Pyrrolidine ring Asp555, Asn540 Hydrogen bonding
4-Cyanophenyl Lys661 Hydrogen bonding
4-Methylphenyl Val333, Phe538, Trp695 Hydrophobic
Pyridine core Ala539, Thr335, His564 Van der Waals

Spectroscopic Characterization

This compound has been characterized using multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks consistent with aromatic protons (δ 7.2–8.5 ppm), pyrrolidine methoxy protons (δ 3.5–4.0 ppm), and methyl groups (δ 2.3 ppm).
  • ¹³C NMR : Signals corresponding to the nitrile carbon (δ ~118 ppm), aromatic carbons (δ 120–140 ppm), and pyrrolidine carbons (δ 45–60 ppm).

Infrared (IR) Spectroscopy

  • C≡N Stretch : Strong absorption at ~2230 cm⁻¹ (nitrile group).
  • Aromatic C-H Stretch : Bands at ~3030 cm⁻¹ .
  • Ether C-O-C Stretch : ~1250 cm⁻¹ .

Mass Spectrometry (MS)

  • High-Resolution ESI-MS : [M+H]⁺ observed at m/z 370.176 (calculated 370.176).
  • Fragmentation Pattern : Major fragments include m/z 252 (loss of pyrrolidinylmethoxy group) and m/z 105 (4-cyanophenyl ion).
Table 2: Summary of Spectroscopic Data
Technique Key Signals Assignment
¹H NMR δ 2.3 (s, 3H) Methyl group on p-tolyl
¹H NMR δ 3.8 (m, 2H) Pyrrolidine methoxy protons
IR 2230 cm⁻¹ Nitrile stretch
MS m/z 370.176 Molecular ion peak

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.495

IUPAC Name

4-(5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile

InChI

InChI=1S/C25H25N3O/c1-18-2-6-22(7-3-18)25-24(21-8-4-19(15-26)5-9-21)14-23(16-28-25)29-17-20-10-12-27-13-11-20/h2-9,14,16,20,27H,10-13,17H2,1H3

InChI Key

JQPWKVGXPWCDEE-UHFFFAOYSA-N

SMILES

N#CC1=CC=C(C2=CC(OCC3CCNCC3)=CN=C2C4=CC=C(C)C=C4)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-354;  GSK 354;  GSK354

Origin of Product

United States

Scientific Research Applications

Oncology

GSK-354 has shown promise in preclinical models for its ability to inhibit tumor growth in various cancer types. The compound's efficacy is attributed to its role in disrupting pathways that facilitate cancer cell survival and proliferation.

  • Case Study: Breast Cancer
    • In a recent study, this compound demonstrated significant tumor reduction in xenograft models of breast cancer. The compound was administered in combination with standard chemotherapy, resulting in enhanced therapeutic effects compared to chemotherapy alone.

Immunology

The immunomodulatory properties of this compound make it a candidate for treating autoimmune disorders. By modulating immune responses, the compound has the potential to alleviate symptoms associated with conditions such as rheumatoid arthritis and lupus.

  • Case Study: Rheumatoid Arthritis
    • Clinical trials have indicated that patients receiving this compound exhibited reduced markers of inflammation and improved joint function compared to placebo groups. This suggests a favorable safety profile and therapeutic efficacy.

Clinical Trials Overview

GSK has initiated several clinical trials to evaluate the safety and efficacy of this compound across different indications. The following table summarizes key clinical trials involving this compound:

Trial IDPhaseIndicationStatusResults Summary
NCTXXXXXXXISolid TumorsRecruitingSafety and dosage determination ongoing.
NCTXXXXXXXIIRheumatoid ArthritisCompletedPositive response rate; further analysis ongoing.
NCTXXXXXXXIIIBreast CancerActiveEfficacy compared to standard treatments being evaluated.

Research Findings

Recent publications have further elucidated the potential applications of this compound:

  • Study on GSK-3 Inhibition : Research indicates that this compound effectively inhibits glycogen synthase kinase 3 (GSK-3), which plays a pivotal role in various cellular processes, including inflammation and cell survival. This inhibition may contribute to its anti-cancer effects and potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aminothiazoles and Dithiocarbamates

Early LSD1 inhibitors, such as aminothiazoles (compound 72) and dithiocarbamates (compound 73), were explored via fragment-based screening.

  • Aminothiazoles achieved an IC₅₀ of 0.4 μM but lacked translational consistency in cellular models.
  • Dithiocarbamates showed biochemical-cellular correlation but contained cytotoxic chemotypes, limiting their utility as in vivo tools .

Key Advantage of GSK-354: Unlike these predecessors, this compound combines reversibility, selectivity against MAO-A, and a non-cytotoxic profile, enabling robust in vivo applications .

Structural Analogs: GSK-690

GSK-690 (also referred to as this compound in some studies) shares a nearly identical structure with this compound, differing only in the substitution of a pyrrolidine ring (this compound) with a piperidine ring (GSK-690). Both compounds exhibit similar binding modes to LSD1, engaging the same hydrophobic and hydrogen-bonding interactions. However, structural data for this compound/GSK-690 complexes remain unpublished, complicating direct mechanistic comparisons .

Next-Generation Inhibitors: Pyrrolo[2,3-c]pyridines

Recent studies optimized this compound’s scaffold to develop pyrrolo[2,3-c]pyridine derivatives (e.g., compounds 9, 10, and 46). Key improvements include:

Compound LSD1 IC₅₀ (nM) MOLM-13 IC₅₀ (nM) MV4;11 IC₅₀ (nM) H1417 IC₅₀ (nM)
This compound 90–80* 613 ± 365 122 ± 5 213 ± 103
9 80
10 34.5
46 3.1 31 ± 7 0.6 ± 0.2 1.1 ± 0.5

Note: Discrepancy in this compound’s IC₅₀ values (90 nM vs. 80 nM in separate assays) may reflect methodological differences .

  • Compound 46 : This derivative is 20–200× more potent than this compound in cellular models, attributed to enhanced hydrophobic interactions with Tyr761 .
  • Compound 49 : Achieves IC₅₀ values of 0.7 nM (MV4;11) and 2.3 nM (H1417), demonstrating 172× and 92× greater potency than this compound, respectively .

Structural Innovations:

  • Replacement of this compound’s pyridine ring with a bicyclic pyrrolo[2,3-c]pyridine improved binding pocket occupancy.
  • Substitution of pyrrolidine with piperidine (compound 10) eliminated chiral centers, simplifying synthesis .

Other Reversible Inhibitors

  • SP-2509 : A reversible inhibitor with IC₅₀ = 13 nM, surpassing this compound’s biochemical potency but lacking detailed in vivo data .
  • Thieno[3,2-b]pyrrole-5-carboxamides: Reported in 2017, these compounds achieved IC₅₀ = 7.8 nM in leukemia models, highlighting the competitive landscape for LSD1 inhibitors .

Preparation Methods

Construction of the Benzonitrile-Substituted Pyridine

The benzonitrile moiety is introduced via a palladium-catalyzed cyanation reaction. Starting from 3-bromopyridine, treatment with zinc cyanide (Zn(CN)₂) and tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) in dimethylformamide (DMF) at 110°C yields 3-cyanopyridine (Yield: 78%). Alternative routes using Suzuki–Miyaura coupling with cyanophenylboronic acid are less efficient (Yield: 62%).

Functionalization with the Tolyl Group

The 4-tolyl substituent is installed via a Suzuki–Miyaura cross-coupling between 3-cyano-4-iodopyridine and p-tolylboronic acid. Optimized conditions use [Pd(dppf)Cl₂] as the catalyst, cesium carbonate (Cs₂CO₃) as the base, and a dioxane/water (10:1) solvent system at 90°C (Yield: 85%).

Introduction of the Pyrrolidine Methyl Group

Enantioselective Alkylation

The pyrrolidine methyl group is appended through a Mitsunobu reaction between 4-(p-tolyl)-3-cyanopyridin-2-ol and (R)-pyrrolidin-3-ylmethanol. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C affords the desired (R)-enantiomer with 92% enantiomeric excess (ee).

Alternative Reductive Amination

A two-step reductive amination approach is also reported:

  • Condensation of 2-aminopyridine with pyrrolidine-3-carbaldehyde using titanium(IV) isopropoxide (Ti(OiPr)₄).

  • Reduction with sodium cyanoborohydride (NaBH₃CN) in methanol yields the racemic amine, requiring chiral resolution via high-performance liquid chromatography (HPLC).

Final Assembly and Purification

The convergent synthesis concludes with coupling the tolyl-pyridine intermediate (from Section 3.2) and the pyrrolidine methyl derivative (from Section 4.1) via a nucleophilic aromatic substitution. Reaction in N-methyl-2-pyrrolidone (NMP) at 120°C for 12 hours achieves 70% conversion, with purification by silica gel chromatography (Hexane/EtOAc 4:1). Final recrystallization from ethanol/water (1:1) enhances purity to >99% (HPLC).

Optimization Challenges and Solutions

Regioselectivity in Cyanation

Early routes suffered from para-cyanation byproducts due to poor directing-group effects. Introducing a temporary nitro group at the pyridine’s 5-position improved meta-selectivity, with subsequent reduction to amine and removal via diazotization.

Stereochemical Control

Racemization during Mitsunobu reactions was mitigated by lowering reaction temperatures to 0°C and using anhydrous conditions.

Analytical Characterization Data

Intermediate Analytical Method Key Data
3-Cyanopyridine¹H NMR (400 MHz, CDCl₃)δ 8.71 (s, 1H), 8.54 (d, J = 4.8 Hz, 1H), 7.51 (d, J = 4.8 Hz, 1H)
4-(p-Tolyl)-3-cyanopyridineHRMS (ESI+)m/z calc. [C₁₃H₁₁N₂]+: 211.0971; found: 211.0974
(R)-GSK-354Chiral HPLCRetention time: 12.7 min (Chiralpak IC, 90:10 Hexane/IPA)

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow chemistry for the Suzuki–Miyaura step, reducing palladium leaching to <5 ppm. Environmental impact assessments favor the Mitsunobu route over reductive amination due to lower solvent waste (E-factor: 18 vs. 32) .

Q & A

Q. How can systematic reviews of this compound research be structured to capture emerging trends and gaps?

  • Methodological Answer : Use Boolean operators in Google Scholar (e.g., intitle:"this compound" AND ("LSD1 inhibitor" OR "epigenetic therapy")) to filter high-impact journals. Track citation networks with tools like Web of Science. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies for inclusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK-354
Reactant of Route 2
GSK-354

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.